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Compound of Interest

Compound Name: 3,5-Difluoro-4-iodobenzaldehyde

CAS No.: 357166-64-4

Cat. No.: B1378396 Get Quote

Introduction: The Fluorine-Iodine Synergy
3,5-Difluoro-4-iodobenzaldehyde (CAS: 357166-64-4) represents a specialized class of

"dual-handle" electrophiles. Unlike standard benzaldehydes, this scaffold possesses two

distinct reactive sites:

The Aldehyde (-CHO): Activated for condensation reactions (Wittig, Knoevenagel, reductive

amination).

The Aryl Iodide (Ar-I): Primed for palladium-catalyzed cross-couplings (Suzuki,

Sonogashira), with reactivity enhanced by the electron-withdrawing fluorine atoms.

This guide provides experimental data comparing its performance against non-fluorinated

analogs, establishing its utility in high-precision medicinal chemistry.

Comparative Analysis: Fluorinated vs. Non-
Fluorinated Scaffolds
The introduction of fluorine atoms at the 3,5-positions significantly alters the electronic

landscape of the aromatic ring compared to 4-iodobenzaldehyde.

Table 1: Physicochemical & Reactivity Comparison
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Feature
3,5-Difluoro-4-

iodobenzaldehyde
4-Iodobenzaldehyde

Impact of

Fluorination

Electronic State
Electron-deficient (π-

acidic)

Neutral/Slightly

deactivated

Fluorines increase

electrophilicity of the

aldehyde carbon.

Aldehyde ¹H NMR δ 9.91 ppm (Singlet) δ 9.96 ppm (Singlet)

Slight shielding effect

due to mesomeric

feedback vs inductive

withdrawal.

Aromatic ¹H NMR
δ 7.37 ppm (Doublet,

J = 5.5 Hz)
δ 7.90 (d), 7.60 (d)

Significant upfield

shift; simplified

coupling pattern

(coupling to F).

Suzuki Coupling
Enhanced Oxidative

Addition
Standard Reactivity

C-I bond is more labile

due to inductive

electron withdrawal by

adjacent fluorines.

Solubility
High in CH₂Cl₂, THF,

EtOAc
High in CH₂Cl₂, THF

Similar lipophilicity

profile.

Physical Form White Solid
White to Yellow Solid

(MP: 77–82 °C)

Crystalline solid

stability is maintained.

Expert Insight: The 3,5-difluoro motif is not merely structural; it serves to block metabolic

hotspots (preventing hydroxylation) and modulates the pKa of neighboring functional groups in

drug candidates.
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The following data validates the identity of 3,5-Difluoro-4-iodobenzaldehyde synthesized via

the DIBAL-H reduction method.

Spectroscopic Profile
Technique Experimental Data Assignment

¹H NMR δ 9.91 (s, 1H) Aldehyde proton (-CHO)

(400 MHz, CDCl₃) δ 7.37 (d, J = 5.51 Hz, 2H)

Aromatic protons (C2-H, C6-

H). J value indicates coupling

to ¹⁹F.

Appearance White Crystalline Solid
High purity (>98%) typically

yields a colorless/white solid.

Yield 91% (from nitrile precursor)
Efficient conversion via DIBAL-

H reduction.

Self-Validating Purity Check
Absence of Nitrile Peak: IR spectrum should show the disappearance of the C≡N stretch

(~2230 cm⁻¹) and appearance of the C=O stretch (~1700 cm⁻¹).

Integration Ratio: The integration of the aldehyde proton (1H) to aromatic protons (2H) must

be exactly 1:2. Any deviation indicates incomplete oxidation or side-product formation.

Experimental Protocols
Workflow 1: Synthesis from 3,5-Difluoro-4-
iodobenzonitrile
This protocol minimizes over-reduction to the alcohol, a common pitfall.

Setup: Flame-dry a 250 mL round-bottom flask (RBF) and purge with Argon.

Dissolution: Dissolve 3,5-difluoro-4-iodobenzonitrile (10.7 g, 40.4 mmol) in anhydrous

CH₂Cl₂ (85 mL).

Cooling: Cool the solution to 0 °C using an ice bath.
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Reduction: Add DIBAL-H (40.5 mL, 1.0 M in CH₂Cl₂) dropwise over 20 minutes. Crucial:

Control addition rate to maintain internal temp < 5 °C.

Reaction: Stir at 0 °C for 15 mins, then warm to Room Temperature (RT) and stir for 1 hour.

Quench: Cool back to 0 °C. Carefully add 6 N HCl (85 mL). Caution: Vigorous gas evolution.

Workup: Extract with CH₂Cl₂ (3 x 50 mL). Dry combined organics over Na₂SO₄, filter, and

concentrate in vacuo.

Result: 3,5-Difluoro-4-iodobenzaldehyde (9.7 g, 91% yield) as a white solid.

Workflow 2: Wittig Olefination (Derivative Synthesis)
Synthesis of Methyl 3-(3,5-difluoro-4-iodophenyl)acrylate.

Reagents: Mix 3,5-Difluoro-4-iodobenzaldehyde (0.75 mmol) and Methyl

(triphenylphosphoranylidene)acetate (0.82 mmol) in anhydrous THF (10 mL).

Reaction: Stir under Argon at RT for 18 hours.

Purification: Concentrate solvent and purify via silica gel flash chromatography

(Hexanes/EtOAc).

Outcome: Yields the α,β-unsaturated ester, a precursor for polymeric materials or further

functionalization.

Visualized Reaction Pathways
The following diagram illustrates the synthesis logic and downstream applications, highlighting

the "Dual-Handle" nature of the scaffold.
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3,5-Difluorobenzonitrile 3,5-Difluoro-4-iodobenzonitrile
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2. I2 (Iodination) 3,5-Difluoro-4-iodobenzaldehyde
(Target Scaffold)

DIBAL-H, CH2Cl2
0°C -> RT (Reduction)

[18F]UCB-J Precursors
(SV2A Radiotracers)Reductive Amination

Cinnamate Derivatives
(via Wittig)

Ph3P=CHCO2Me

Biaryl Aldehydes
(via Suzuki)

Ar-B(OH)2, Pd(0)

Click to download full resolution via product page

Caption: Synthetic route from nitrile precursor to aldehyde, branching into key medicinal

chemistry applications.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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